molecular formula C16H18ClNO B14562742 4-Chloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide CAS No. 61955-35-9

4-Chloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide

Cat. No.: B14562742
CAS No.: 61955-35-9
M. Wt: 275.77 g/mol
InChI Key: MHBVDMDGSBUICF-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group attached to the benzene ring, an ethynyl group attached to the cyclohexyl ring, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with N-methyl-1-ethynylcyclohexylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of 4-chloro-N-(1-ethynylcyclohexyl)-N-methylbenzaldehyde.

    Reduction: Formation of N-(1-ethynylcyclohexyl)-N-methylbenzamide.

    Substitution: Formation of 4-hydroxy-N-(1-ethynylcyclohexyl)-N-methylbenzamide or 4-amino-N-(1-ethynylcyclohexyl)-N-methylbenzamide.

Scientific Research Applications

4-Chloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but it is believed that the compound may influence signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

4-Chloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide can be compared with other similar compounds, such as:

    4-Chloro-N-(1-ethynylcyclohexyl)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.

    4-Chloro-N-(1-ethynylcyclohexyl)-N-propylbenzamide: Similar structure but with a propyl group instead of a methyl group.

    4-Chloro-N-(1-ethynylcyclohexyl)-N-isopropylbenzamide: Similar structure but with an isopropyl group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

61955-35-9

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

4-chloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide

InChI

InChI=1S/C16H18ClNO/c1-3-16(11-5-4-6-12-16)18(2)15(19)13-7-9-14(17)10-8-13/h1,7-10H,4-6,11-12H2,2H3

InChI Key

MHBVDMDGSBUICF-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)Cl)C2(CCCCC2)C#C

Origin of Product

United States

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